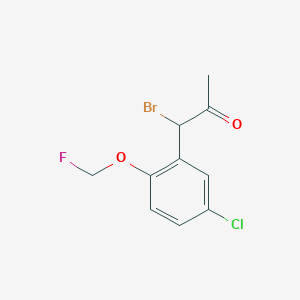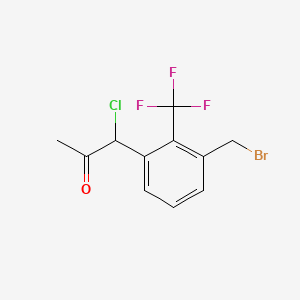
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone groups
Méthodes De Préparation
The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a trifluoromethyl-substituted aromatic compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromomethyl and trifluoromethyl groups can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-ol: This compound has a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropane: The absence of the carbonyl group in this compound results in different chemical properties and uses.
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-amine: The presence of an amine group introduces new possibilities for biological and medicinal applications.
Propriétés
Formule moléculaire |
C11H9BrClF3O |
|---|---|
Poids moléculaire |
329.54 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c1-6(17)10(13)8-4-2-3-7(5-12)9(8)11(14,15)16/h2-4,10H,5H2,1H3 |
Clé InChI |
VHPIBUINXZNMQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1C(F)(F)F)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



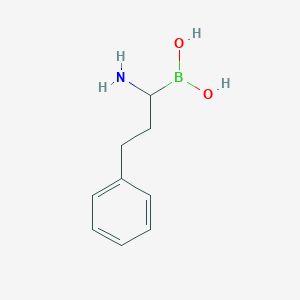
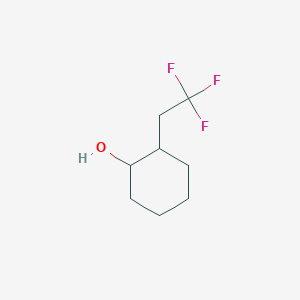
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
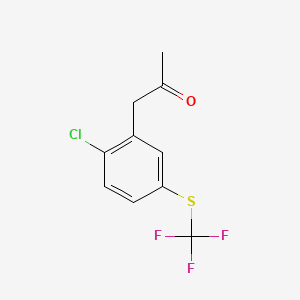
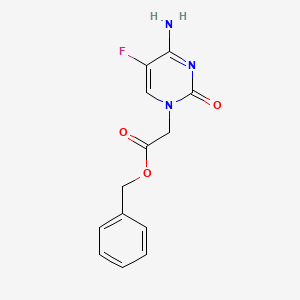
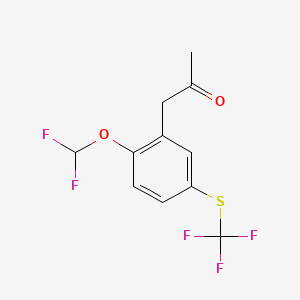
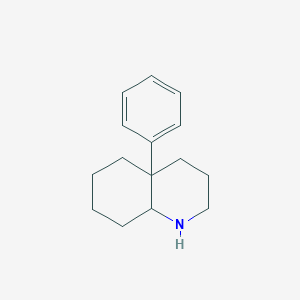
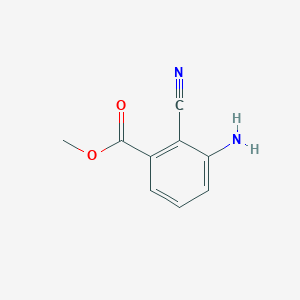
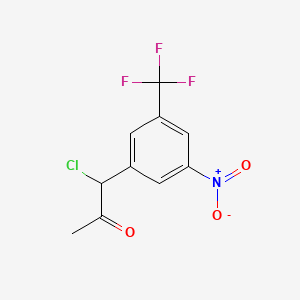

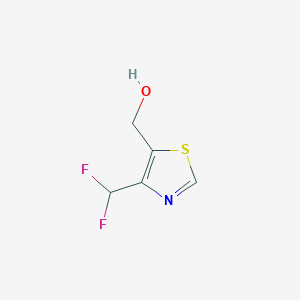
![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
